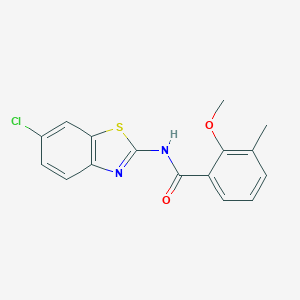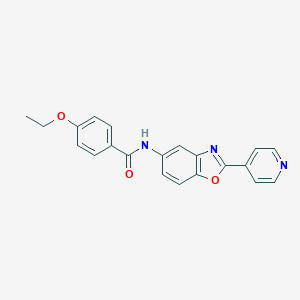
2-(2-Pyridinylsulfanyl)nicotinic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Pyridinylsulfanyl)nicotinic acid, also known as PSNA, is a chemical compound that belongs to the family of nicotinic acid derivatives. It has been widely studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry.
作用机制
2-(2-Pyridinylsulfanyl)nicotinic acid acts as an agonist of the α7 nicotinic acetylcholine receptor, which is a ligand-gated ion channel that is widely expressed in the brain and other tissues. Upon binding to the receptor, 2-(2-Pyridinylsulfanyl)nicotinic acid induces a conformational change that opens the channel and allows the influx of cations, such as calcium and sodium, into the cell. This leads to the activation of various signaling pathways, including the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K) pathways, which are involved in cell growth, survival, and differentiation.
Biochemical and Physiological Effects:
2-(2-Pyridinylsulfanyl)nicotinic acid has been shown to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and antitumor properties. In animal models, 2-(2-Pyridinylsulfanyl)nicotinic acid has been found to reduce inflammation and oxidative stress, as well as inhibit tumor growth. In vitro studies have also demonstrated that 2-(2-Pyridinylsulfanyl)nicotinic acid can induce apoptosis, or programmed cell death, in cancer cells.
实验室实验的优点和局限性
One advantage of using 2-(2-Pyridinylsulfanyl)nicotinic acid in lab experiments is its high potency and selectivity for the α7 nicotinic acetylcholine receptor. This allows for precise modulation of the receptor and its downstream signaling pathways. However, one limitation is the potential for off-target effects, as 2-(2-Pyridinylsulfanyl)nicotinic acid may also interact with other nicotinic acetylcholine receptors or ion channels.
未来方向
There are several future directions for the study of 2-(2-Pyridinylsulfanyl)nicotinic acid. One area of interest is the development of 2-(2-Pyridinylsulfanyl)nicotinic acid-based drugs for the treatment of various diseases, including inflammation, cancer, and neurodegenerative disorders. Another direction is the exploration of the structure and function of the α7 nicotinic acetylcholine receptor and its role in physiological processes. Additionally, further research is needed to elucidate the potential side effects and toxicity of 2-(2-Pyridinylsulfanyl)nicotinic acid in vivo.
合成方法
2-(2-Pyridinylsulfanyl)nicotinic acid can be synthesized through a variety of methods, including the reaction of 2-bromopyridine with sodium thiocyanate and subsequent hydrolysis, or the reaction of 2-chloronicotinic acid with thionyl chloride and sodium sulfide. The purity and yield of 2-(2-Pyridinylsulfanyl)nicotinic acid can be improved through recrystallization and column chromatography.
科学研究应用
2-(2-Pyridinylsulfanyl)nicotinic acid has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, 2-(2-Pyridinylsulfanyl)nicotinic acid has been shown to exhibit anti-inflammatory, antioxidant, and antitumor properties. In pharmacology, 2-(2-Pyridinylsulfanyl)nicotinic acid has been found to act as a potent agonist of the α7 nicotinic acetylcholine receptor, which is involved in various physiological processes, including learning, memory, and inflammation. In biochemistry, 2-(2-Pyridinylsulfanyl)nicotinic acid has been used as a tool to study the structure and function of nicotinic acetylcholine receptors.
属性
分子式 |
C11H8N2O2S |
|---|---|
分子量 |
232.26 g/mol |
IUPAC 名称 |
2-pyridin-2-ylsulfanylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C11H8N2O2S/c14-11(15)8-4-3-7-13-10(8)16-9-5-1-2-6-12-9/h1-7H,(H,14,15) |
InChI 键 |
ALAPRQXKCRBYQF-UHFFFAOYSA-N |
SMILES |
C1=CC=NC(=C1)SC2=C(C=CC=N2)C(=O)O |
规范 SMILES |
C1=CC=NC(=C1)SC2=C(C=CC=N2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B246028.png)
![N-{4-[4-(4-Methylbenzoyl)piperazin-1-YL]phenyl}-1-benzofuran-2-carboxamide](/img/structure/B246029.png)
![2-Chloro-N-{4-[4-(4-methyl-benzoyl)-piperazin-1-yl]-phenyl}-nicotinamide](/img/structure/B246032.png)
![N-[4-(4-benzylpiperazin-1-yl)phenyl]-2-methylpropanamide](/img/structure/B246033.png)
![N-[4-(isobutyrylamino)-3-methoxyphenyl]-2-naphthamide](/img/structure/B246034.png)
![3,5-diethoxy-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B246035.png)
![N-{4-[(3-isobutoxybenzoyl)amino]-2-methoxyphenyl}-2-furamide](/img/structure/B246036.png)
![2-[(3-butoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B246037.png)
![2-[(3-propoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B246038.png)
![2-[(biphenyl-4-ylcarbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B246039.png)

![3-methyl-N-[2-(pyrrolidin-1-yl)phenyl]benzamide](/img/structure/B246042.png)
![3-butoxy-N-[2-(4-morpholinyl)phenyl]benzamide](/img/structure/B246046.png)
